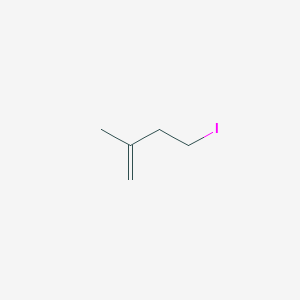
2E,6E,8E-decatrienoic acid
Descripción general
Descripción
2E,6E,8E-Decatrienoic acid, also known as 2E,6E,8E-decatrienoate, is a medium-chain fatty acid with an aliphatic tail containing ten carbon atoms. This compound is characterized by its three conjugated double bonds, making it a polyunsaturated fatty acid. It is a hydrophobic molecule, practically insoluble in water, and relatively neutral in nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2E,6E,8E-decatrienoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:
- Preparation of the phosphonium ylide.
- Reaction of the ylide with an appropriate aldehyde to form the desired triene structure .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2E,6E,8E-Decatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bonds to single bonds, forming a saturated fatty acid.
Substitution: Halogenation or other electrophilic substitutions can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated decanoic acid.
Substitution: Halogenated decatrienoic acids.
Aplicaciones Científicas De Investigación
2E,6E,8E-Decatrienoic acid has various applications in scientific research:
Chemistry: Used as a model compound to study polyunsaturated fatty acids and their reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Utilized in the synthesis of specialized polymers and other materials
Mecanismo De Acción
The mechanism by which 2E,6E,8E-decatrienoic acid exerts its effects involves its incorporation into cell membranes, where it influences membrane fluidity and function. It may also interact with specific receptors or enzymes, modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
2E,4E,6E-Decatrienoic acid: Another polyunsaturated fatty acid with a similar structure but different double bond positions.
2E,6Z,8E-Decatrienoic acid: A geometric isomer with a different configuration of double bonds.
Uniqueness: 2E,6E,8E-Decatrienoic acid is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interactions with biological molecules, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
(2E,6E,8E)-deca-2,6,8-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H,6-7H2,1H3,(H,11,12)/b3-2+,5-4+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYOTISTNZJGRH-DTFLGMRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

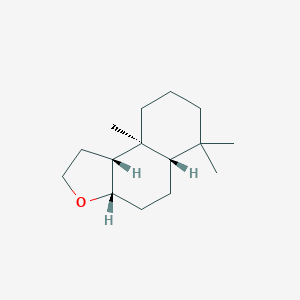
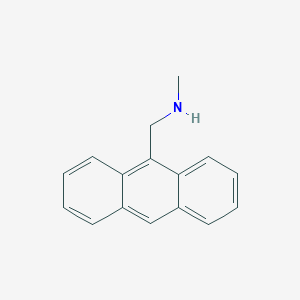
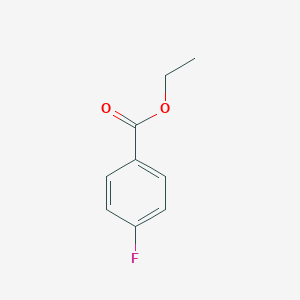
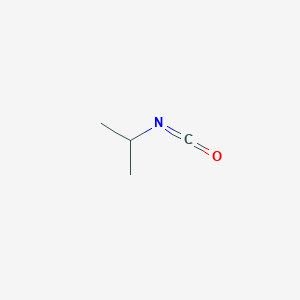
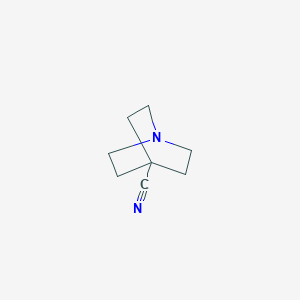
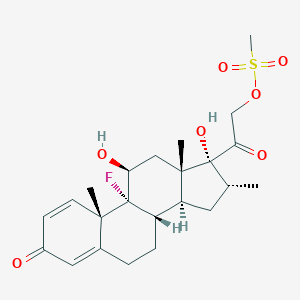

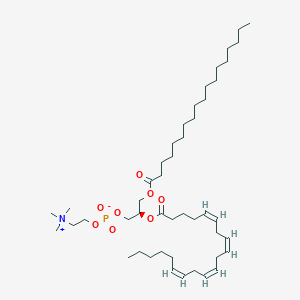
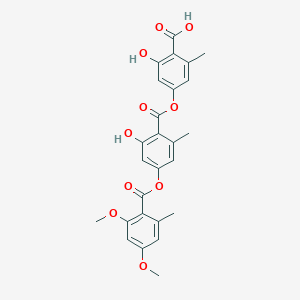
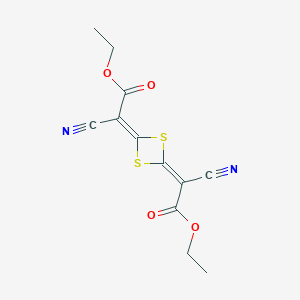
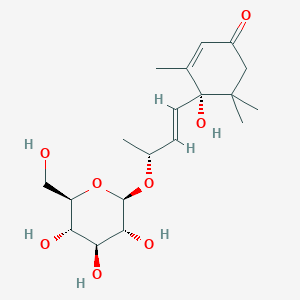
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
